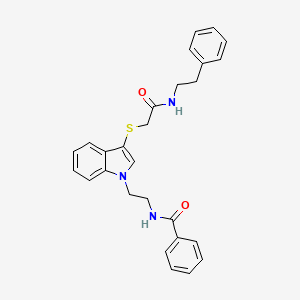

N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

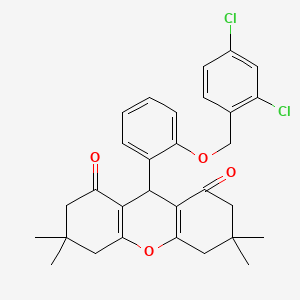

Vue d'ensemble

Description

The compound "N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide" is a structurally complex molecule that may be related to various pharmacologically active benzamide derivatives. Benzamides are a class of compounds known for their diverse biological activities, including cardiac electrophysiological effects and gastrointestinal prokinetic properties, as seen in the compounds studied in the provided papers .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-step reactions, including the formation of intermediates such as N-thioacyl 1,3-amino alcohols, which are synthesized via the ring-opening of oxiranes with thioamide dianions . This method provides a highly regio- and stereoselective approach to obtaining the desired products. Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone, which suggests a possible route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the X-ray molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides has been determined, providing insights into the spatial arrangement of atoms within the molecule . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization and nucleophilic substitution, as seen in the synthesis of 5,6-dihydro-4H-1,3-oxazines from N-thioacyl 1,3-amino alcohols . The reactivity of these compounds is influenced by their functional groups and the presence of substituents, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can influence the compound's acidity or basicity. The pharmacological activities of these compounds, such as their electrophysiological activity in cardiac tissues or prokinetic effects in the gastrointestinal tract, are also closely related to their chemical properties .

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound that can be synthesized through various chemical transformations. One related study explored the synthesis and transformations of similar compounds, namely ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, by heating specific propanoates with polyphosphoric acid. This process highlighted the formation of debenzoylated hydrazides and carboxylic acids through hydrolysis, followed by decarboxylation reactions to yield specific benzamide compounds (Cucek & Verček, 2008).

Enzyme Inhibition and Pharmacological Properties

A significant application of similar compounds involves their role as enzyme inhibitors, displaying potential medicinal properties. For instance, bi-heterocyclic benzamides, synthesized from a series of reactions involving indole derivatives, have been identified as potent inhibitors of alkaline phosphatase. This inhibition plays a crucial role in managing bone and teeth calcification. The inhibitory mechanism was elucidated using kinetic studies and computational approaches, showcasing these molecules' potential as medicinal scaffolds (Abbasi et al., 2019).

Cytotoxicity and Drug Delivery

Compounds similar to N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide have been synthesized and tested for their cytotoxic effects, especially targeting melanotic melanoma cells. These studies are crucial for understanding the potential of these compounds in targeted drug delivery systems, where their high binding capacity and selective toxicity could be harnessed for therapeutic benefits (Wolf et al., 2004).

Anticholinesterase Activity

The synthesis and evaluation of compounds structurally similar to N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide have demonstrated significant anticholinesterase activity. These studies contribute to understanding the structure-activity relationship, providing insights into the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Propriétés

IUPAC Name |

N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c31-26(28-16-15-21-9-3-1-4-10-21)20-33-25-19-30(24-14-8-7-13-23(24)25)18-17-29-27(32)22-11-5-2-6-12-22/h1-14,19H,15-18,20H2,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNUCDXGHRQMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)

![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)